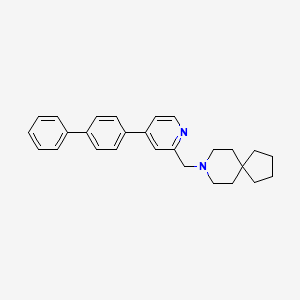![molecular formula C21H29N5O3 B12381407 2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone is a complex organic compound that features a combination of several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, such as the oxazole and pyrimidine rings, followed by their functionalization and subsequent coupling with piperidine and morpholine derivatives. Common reagents used in these steps include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activities could be explored for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings may allow it to bind to active sites or allosteric sites on proteins, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone: This compound itself.
Other oxazole derivatives: Compounds containing the oxazole ring, which may have similar biological activities.
Other pyrimidine derivatives: Compounds containing the pyrimidine ring, which are often used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic structures, which may confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H29N5O3 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[4-[2-ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C21H29N5O3/c1-3-19-22-13-17(18-12-15(2)24-29-18)21(23-19)16-4-6-25(7-5-16)14-20(27)26-8-10-28-11-9-26/h12-13,16H,3-11,14H2,1-2H3 |
InChI Key |
HPBOMWKBZHYYGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=N1)C2CCN(CC2)CC(=O)N3CCOCC3)C4=CC(=NO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


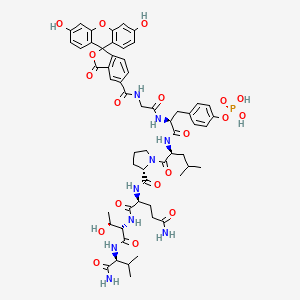
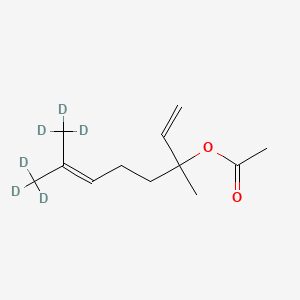
![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)
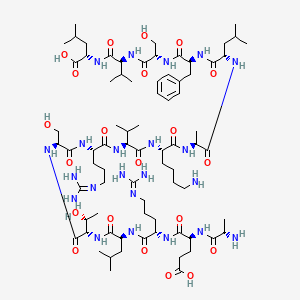
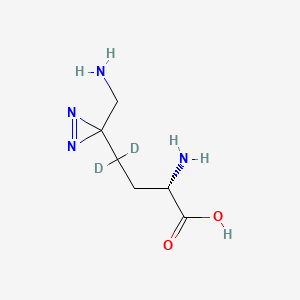


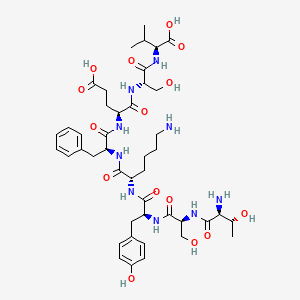
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)


![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
